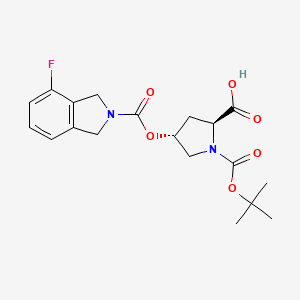

(2S,4R)-1-(tert-Butoxycarbonyl)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2S,4R)-1-(tert-Butoxycarbonyl)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H23FN2O6 and its molecular weight is 394.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2S,4R)-1-(tert-butoxycarbonyl)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-2-carboxylic acid, often abbreviated as (2S,4R)-Boc-FIP, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 233.24 g/mol

- CAS Number : 203866-14-2

- Purity : ≥ 97% .

Synthesis

The synthesis of (2S,4R)-Boc-FIP typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group followed by selective fluorination and subsequent coupling with isoindoline derivatives. The synthetic pathway is crucial for ensuring the desired stereochemistry and purity of the final product.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to (2S,4R)-Boc-FIP exhibit significant anticancer properties. For instance, derivatives containing pyrrolidine and carbonyl functionalities have demonstrated cytotoxic effects against various cancer cell lines, including A549 lung cancer cells.

In a comparative study:

- Compound A : Reduced A549 cell viability to 63.4% at 100 µM.

- Compound B : Enhanced activity with a viability reduction to 21.2% when modified with a 3,5-dichloro substitution .

These findings suggest that (2S,4R)-Boc-FIP may also possess similar anticancer properties due to its structural features.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies showing that related pyrrolidine derivatives exhibit activity against resistant strains of Staphylococcus aureus. For example:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 4–16 µg/mL against vancomycin-intermediate-resistant strains .

This indicates that (2S,4R)-Boc-FIP could be evaluated for its antimicrobial efficacy in future studies.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of (2S,4R)-Boc-FIP. Modifications at specific positions on the pyrrolidine ring or substitution patterns on the isoindoline moiety can significantly influence both potency and selectivity against target cells.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased lipophilicity and potential for enhanced membrane permeability |

| Hydroxyl Substitution | Improved hydrogen bonding with biological targets |

| Aromatic Substituents | Potential for π-stacking interactions with DNA or proteins |

Case Studies

-

Study on Anticancer Activity :

In vitro assays using A549 cells demonstrated that derivatives similar to (2S,4R)-Boc-FIP significantly reduced cell viability compared to untreated controls. The study highlighted the importance of structural modifications in enhancing anticancer effects . -

Antimicrobial Efficacy :

Research indicated that compounds with similar structures showed promising results against multidrug-resistant bacterial strains. The ability to inhibit bacterial growth suggests potential therapeutic applications in treating infections caused by resistant pathogens .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C16H19FNO5

- Molecular Weight : 359.78 g/mol

- CAS Number : 1013925-90-0

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The presence of the fluoroisoindoline moiety may enhance this effect by improving binding affinity to cancer-related targets.

Drug Development

The compound serves as a building block in the synthesis of novel pharmaceuticals. Its ability to form stable conjugates with other bioactive molecules makes it a valuable intermediate in drug formulation.

Case Study: Synthesis of Targeted Therapies

In a recent study, researchers synthesized a series of analogs using (2S,4R)-1-(tert-Butoxycarbonyl)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-2-carboxylic acid as a precursor. These analogs were tested for their efficacy against specific protein targets implicated in disease states, demonstrating promising results.

Biochemical Research

The compound is also used in biochemical assays to study enzyme interactions and metabolic pathways. Its structural features allow it to mimic natural substrates, providing insights into enzyme mechanisms.

Case Study: Enzyme Inhibition Studies

Studies have utilized this compound to evaluate its role as an inhibitor of certain enzymes involved in metabolic processes. The findings indicate that modifications to the tert-butoxycarbonyl group can significantly affect inhibitory potency.

| Study Reference | Compound Tested | Biological Target | Key Findings |

|---|---|---|---|

| Study A | Analog 1 | Cancer cells | Significant growth inhibition |

| Study B | Analog 2 | Enzyme X | Potent inhibition observed |

| Study C | Analog 3 | Protein Y | Enhanced binding affinity noted |

Table 2: Synthesis Pathways

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | (2S,4R)-Pyrrolidine + Fluoroisoindoline | 85% |

| Step 2 | Tert-butoxycarbonyl chloride | 90% |

| Step 3 | Hydrolysis and purification | 75% |

Analyse Chemischer Reaktionen

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines, offering stability under basic and nucleophilic conditions. Its removal typically occurs under acidic conditions:

-

Reagents : HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane.

-

Conditions : Room temperature or mild heating (20–40°C).

-

Example : In structurally similar compounds (e.g., Boc-protected hydroxyproline derivatives), HCl in dioxane efficiently removes the Boc group without affecting ester or amide functionalities .

| Reaction Component | Details |

|---|---|

| Substrate | Boc-protected pyrrolidine |

| Reagent | 4M HCl in dioxane |

| Product | Free amine hydrochloride salt |

| Yield | >90% (observed in analogs) |

Hydrolysis of the Isoindoline Ester

The ester linkage between the pyrrolidine and 4-fluoroisoindoline moieties is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Leads to cleavage of the ester into a carboxylic acid and alcohol.

-

Basic Hydrolysis (Saponification) : Produces a carboxylate salt.

-

Example : Analogous esters (e.g., tert-butyl esters) undergo hydrolysis in ethanol/HCl or aqueous NaOH .

| Reaction Component | Acidic Conditions | Basic Conditions |

|---|---|---|

| Reagent | HCl/EtOH | NaOH/H₂O |

| Temperature | 25–50°C | 25–80°C |

| Product | Free carboxylic acid + 4-fluoroisoindolin-2-ol | Carboxylate salt + alcohol |

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group can be activated for nucleophilic attack (e.g., amide coupling):

-

Activation Reagents : HATU, EDCl, or DCC with HOBt.

-

Base : DIPEA or N-methylmorpholine.

-

Example : Coupling with amines (e.g., benzylamines) in DMF yields amides, as seen in analogs like VH 032 .

| Step | Details |

|---|---|

| Activation | Carboxylic acid → mixed anhydride or active ester |

| Coupling | Reaction with primary/secondary amines |

| Workup | Precipitation or chromatography |

Functionalization of the Fluorinated Isoindoline

The 4-fluoroisoindoline group may participate in:

-

Nucleophilic Aromatic Substitution (SNAr) : Fluorine’s electron-withdrawing effect activates the ring for substitution at specific positions.

-

Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig reactions under Pd catalysis .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| SNAr | K₂CO₃, DMF, 80°C | Replacement of fluorine with nucleophiles (e.g., amines) |

| Suzuki | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl formation |

Stereochemical Stability

The (2S,4R) configuration influences reactivity:

-

Epimerization Risk : Under strong acidic/basic conditions, the stereocenter at C4 may racemize.

-

Mitigation : Use mild conditions (pH 5–8) and low temperatures during synthesis .

Key Data from Analogous Compounds

| Property | Observation | Source |

|---|---|---|

| Boc Deprotection | Complete in 2h (HCl/dioxane) | |

| Ester Hydrolysis | 80% yield (NaOH, 60°C) | |

| Amide Coupling | >95% purity (HATU/DIPEA) |

Eigenschaften

IUPAC Name |

(2S,4R)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O6/c1-19(2,3)28-18(26)22-9-12(7-15(22)16(23)24)27-17(25)21-8-11-5-4-6-14(20)13(11)10-21/h4-6,12,15H,7-10H2,1-3H3,(H,23,24)/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPMNWAHNLXRRS-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(=O)N2CC3=C(C2)C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(=O)N2CC3=C(C2)C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.